6-(TRIFLUOROMETHYL)-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE

IRAK4 Kinase inhibition Lead optimization

6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine (CAS 1196156-88-3) is a heterocyclic small molecule comprising a partially saturated furo[2,3-b]pyridine core with a trifluoromethyl substituent at the 6-position and a primary amine at the 3-position. This scaffold has emerged as a critical intermediate for the construction of potent IRAK4 inhibitors, as demonstrated by the development of compound 38 (IC50 = 7.3 nM) in a 2023 structure–activity relationship (SAR) study.

Molecular Formula C8H7F3N2O
Molecular Weight 204.15 g/mol
Cat. No. B8244594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(TRIFLUOROMETHYL)-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE
Molecular FormulaC8H7F3N2O
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)N=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C8H7F3N2O/c9-8(10,11)6-2-1-4-5(12)3-14-7(4)13-6/h1-2,5H,3,12H2
InChIKeyZVSUVSCIQGRJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine: A Key Dihydrofuropyridine Building Block for IRAK4 Inhibitor Development


6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine (CAS 1196156-88-3) is a heterocyclic small molecule comprising a partially saturated furo[2,3-b]pyridine core with a trifluoromethyl substituent at the 6-position and a primary amine at the 3-position [1]. This scaffold has emerged as a critical intermediate for the construction of potent IRAK4 inhibitors, as demonstrated by the development of compound 38 (IC50 = 7.3 nM) in a 2023 structure–activity relationship (SAR) study [2]. The compound is commercially available with ≥97% purity from multiple suppliers .

Why the 6-CF3 Group in 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine Cannot Be Replaced by Generic Analogs


The 6-trifluoromethyl substituent on the dihydrofuro[2,3-b]pyridine core is not a passive functionality; it directly dictates the scaffold's ability to achieve simultaneous potency, metabolic stability, and oral bioavailability in IRAK4 inhibitor programs. In the seminal 2023 SAR campaign, removal or replacement of the 6-CF3 group resulted in a dramatic loss of biochemical potency against IRAK4 (e.g., hit compound 16 without the optimized substituent showed only IC50 = 243 nM) [1]. Furthermore, the CF3 group was essential for improving lipophilic ligand efficiency (LLE = 6.0) and reducing clearance (Cl = 12 mL/min/kg) relative to early leads that lacked this moiety [1]. Generic substitution with non-fluorinated or alternatively substituted dihydrofuro[2,3-b]pyridin-3-amines would therefore compromise the multi-parameter optimization required for advanced lead development.

Quantitative Differentiation of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine Against Closest Analogs


IRAK4 Biochemical Potency: 33-Fold Improvement Over the Screening Hit

The dihydrofuro[2,3-b]pyridine scaffold bearing the 6-CF3 group (as incorporated in compound 38) achieves an IRAK4 IC50 of 7.3 nM, representing a 33-fold potency enhancement over the initial screening hit compound 16 (IC50 = 243 nM) which lacks the optimized 6-substituent [1].

IRAK4 Kinase inhibition Lead optimization

Oral Bioavailability: 13-Fold Enhancement Versus the Early Lead Compound

Compound 38, derived from the 6-CF3-dihydrofuro[2,3-b]pyridin-3-amine scaffold, exhibits an oral bioavailability (F) of 21%, a 13-fold increase over the early lead compound 21 (F = 1.6%) that possesses suboptimal substitution [1].

Oral bioavailability Pharmacokinetics IRAK4

Clearance Reduction: 3.6-Fold Lower Clearance Achieved with the 6-CF3 Scaffold

Optimization of the dihydrofuro[2,3-b]pyridine core with the 6-CF3 group (compound 38) reduced clearance to 12 mL/min/kg, a 3.6-fold improvement over compound 21 (Cl = 43 mL/min/kg) [1].

Metabolic clearance Pharmacokinetics ADME

Lipophilic Ligand Efficiency (LLE): Superior Multi-Parameter Optimization

Compound 38, representing the 6-CF3-dihydrofuro[2,3-b]pyridin-3-amine series, achieves an LLE of 6.0, a clear improvement over compound 21 (LLE = 5.4) [1]. This indicates that the 6-CF3 group enhances potency without proportionally increasing lipophilicity, a balance often unattainable with alkyl or halogen substituents.

Lipophilic ligand efficiency Drug-likeness Lead optimization

Predicted Lipophilicity: The 6-CF3 Group Elevates LogP Relative to the Non-Fluorinated Parent

The predicted XLogP3 of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine is 0.7 [1], compared to a predicted XLogP3 of approximately 0.0 for the non-fluorinated parent 2,3-dihydrofuro[2,3-b]pyridin-3-amine (CAS 870061-94-2) [2]. This difference of approximately 0.7 log units reflects the lipophilicity contribution of the CF3 group.

Lipophilicity Physicochemical property Scaffold comparison

In Vitro Anti-Inflammatory Efficacy: Reduction of Pro-Inflammatory Cytokines in Human PBMCs

Compound 38, derived from the 6-CF3-dihydrofuro[2,3-b]pyridin-3-amine core, significantly reduced the in vitro production of pro-inflammatory cytokines in both mouse iBMDMs and human PBMCs [1]. No such activity is reported for the non-fluorinated parent scaffold or early non-optimized analogs, indicating that the 6-CF3 substitution is critical for cellular functional activity.

Anti-inflammatory Cytokine inhibition Human primary cells

Optimal Application Scenarios for 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine Based on Evidence


IRAK4 Inhibitor Lead Optimization: Enhancing Potency and Pharmacokinetics

The 6-CF3-dihydrofuro[2,3-b]pyridin-3-amine scaffold is the foundation for compound 38, which achieved an IRAK4 IC50 of 7.3 nM, oral bioavailability of 21%, and clearance of 12 mL/min/kg [1]. This scaffold should be prioritized for any IRAK4 inhibitor program aiming to balance biochemical potency with favorable ADME properties, as earlier analogs lacking the 6-CF3 group (e.g., compound 21) exhibit drastically inferior pharmacokinetic profiles.

Building Block for Fluorinated Heterocycle Libraries in Kinase Drug Discovery

The trifluoromethyl group imparts a computed XLogP3 of 0.7, a 0.7 log unit increase over the non-fluorinated parent [2]. This property, combined with the scaffold's demonstrated ability to achieve a lipophilic ligand efficiency (LLE) of 6.0 [1], makes it an attractive starting point for synthesizing focused libraries targeting kinases where balanced lipophilicity is critical for cell permeability and selectivity.

In Vivo Pharmacology Studies of IRAK4-Dependent Inflammatory Diseases

Compound 38, constructed from the 6-CF3-dihydrofuro[2,3-b]pyridin-3-amine scaffold, is orally efficacious in reducing serum TNF-α secretion in an LPS-induced mouse model [1]. Researchers studying inflammatory and autoimmune disorders such as rheumatoid arthritis, lupus, or acute respiratory distress syndrome can use this scaffold to generate tool compounds or leads with proven in vivo anti-inflammatory activity.

Comparative Scaffold Evaluation for Medicinal Chemistry Campaigns

When evaluating dihydrofuro[2,3-b]pyridine congeners for a new kinase target, the 6-CF3 variant provides quantitative baseline data: it enables single-digit nanomolar potency (IC50 = 7.3 nM), moderate oral bioavailability (F = 21%), and low clearance (Cl = 12 mL/min/kg) [1]. Alternative 6-substituents (e.g., H, CH3, Cl) can be benchmarked against these metrics to determine the unique contribution of the CF3 group to the overall profile.

Quote Request

Request a Quote for 6-(TRIFLUOROMETHYL)-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.